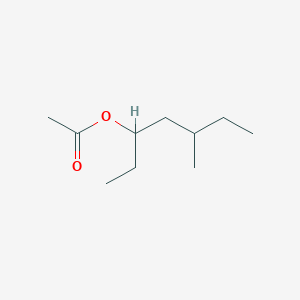

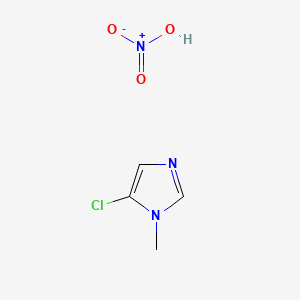

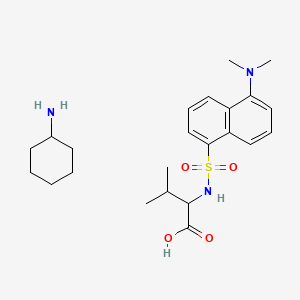

![molecular formula C13H8F2O2 B1451045 3,4'-ジフルオロ-[1,1'-ビフェニル]-4-カルボン酸 CAS No. 786685-86-7](/img/structure/B1451045.png)

3,4'-ジフルオロ-[1,1'-ビフェニル]-4-カルボン酸

説明

3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8F2O2 and its molecular weight is 234.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品用途:鎮痛および抗炎症

3,4'-ジフルオロ-[1,1'-ビフェニル]-4-カルボン酸: は、炎症や痛みのシグナル伝達に関与する化合物であるプロスタグランジンの合成を阻害する能力で知られています。そのため、鎮痛(痛み止め)作用と抗炎症作用があります。骨関節炎やリウマチ性関節炎に関連する中等度の痛みを和らげるために使用されます。 さらに、整形外科手術後の痛みと関節の不快感、筋肉の捻挫、さらには癌の痛みを管理するために使用できます .

法科学:毒物学

法科学における毒物学では、この化合物は、サンプル内の物質を特定および定量するための分析標準として使用されます。 生物学的試料中の薬物の存在を判定するために、その正確な検出が不可欠であり、法的および医療調査に役立ちます .

化学研究:薬物-オリゴ糖複合体の合成

この化合物は、薬物-オリゴ糖複合体の合成に使用されます。これらの複合体は、溶液中で調製し、凍結乾燥や噴霧乾燥などの方法で固体状態に変換することができます。 この用途は、ドラッグデリバリーシステムや製剤の開発において重要です .

材料科学:MOFリンカー

材料科学、特に金属有機構造体(MOF)の分野では、3,4'-ジフルオロ-[1,1'-ビフェニル]-4-カルボン酸はリンカー分子として機能します。MOFは、気体貯蔵、分離、触媒作用などの用途を持つ多孔質材料です。 ジフルオロビフェニル構造は、MOFに独自の特性を与え、その機能性を向上させます .

分析化学:機器校正の標準

この化合物は、分析化学において、機器の校正のための標準としても使用されます。 これは、化学分析と品質管理に不可欠な、高速液体クロマトグラフィー(HPLC)やガスクロマトグラフィー(GC)などの機器の精度と正確さを保証するのに役立ちます .

生物医学研究:線維形成のモジュレーション

この化合物は、さまざまな疾患に関連するアミロイド線維の形成である線維形成を調節する役割について研究されています。 研究者は、この化合物をハロゲン化することで、その特性を変更し、線維形成を阻害または促進することができます。これは、アルツハイマー病などの疾患を理解し、潜在的な治療法を開発する上で重要です .

作用機序

Target of Action

The primary target of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid, also known as 4-(4-FLUOROPHENYL)-2-FLUOROBENZOIC ACID, is Bcl-2 . Bcl-2 is a protein that plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .

Mode of Action

The compound binds to Bcl-2 with a dissociation constant (K D) value of 400 μM . This binding interaction can influence the function of Bcl-2, potentially leading to changes in the regulation of apoptosis .

Biochemical Pathways

This pathway is typically activated by intracellular signals generated when cells are stressed and results in the release of death signals from the mitochondria .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its influence on Bcl-2 and the subsequent regulation of apoptosis. By binding to Bcl-2, the compound could potentially tip the balance of pro-apoptotic and anti-apoptotic signals within the cell, influencing cell survival and death .

生化学分析

Biochemical Properties

3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atoms in its structure enhance its binding affinity to certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and influence the enzyme’s activity.

Cellular Effects

The effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

At the molecular level, 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, altering its catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range, beyond which adverse effects predominate.

Metabolic Pathways

3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The presence of fluorine atoms can influence the metabolic flux and levels of metabolites, potentially affecting the overall metabolic balance.

Transport and Distribution

The transport and distribution of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s lipophilicity, influenced by the fluorine atoms, enhances its ability to cross cell membranes and accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is critical for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biochemical effects and therapeutic potential.

特性

IUPAC Name |

2-fluoro-4-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYXMXAOCUVYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673361 | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786685-86-7 | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(4-fluorophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

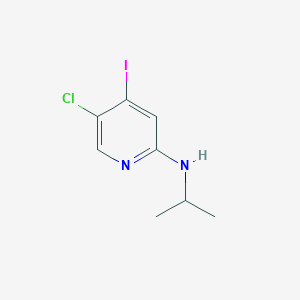

![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)

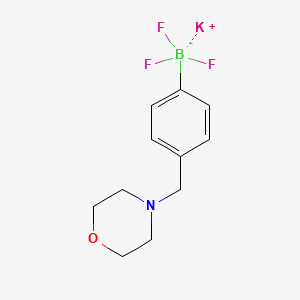

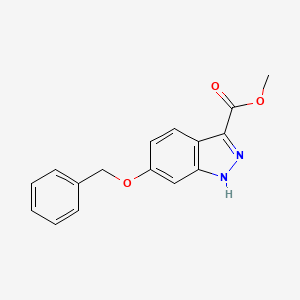

![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)

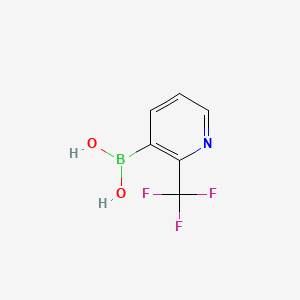

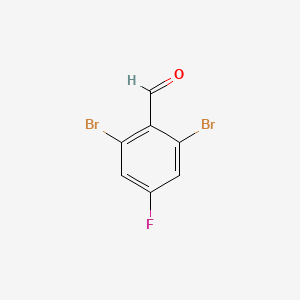

![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)